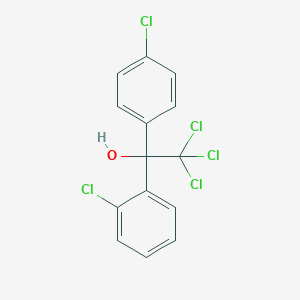

2,2,2-Trichloro-1-(2-chlorophenyl)-1-(4-chlorophenyl)ethanol

Descripción general

Descripción

2,2,2-Trichloro-1-(2-chlorophenyl)-1-(4-chlorophenyl)ethanol, commonly known as o,p′-dicofol, is an organochlorine acaricide and miticide with the molecular formula C₁₄H₉Cl₅O (average mass: 370.48 g/mol) . It is structurally related to DDT but features a hydroxyl group (-OH) replacing one chlorine atom on the central carbon, resulting in reduced environmental persistence compared to DDT. Its primary use has been in agriculture to control mites on crops such as cotton, citrus, and apples .

Mecanismo De Acción

o,p’-Dicofol, also known as 2,2,2-Trichloro-1-(2-chlorophenyl)-1-(4-chlorophenyl)ethanol, 2,4’-Dicofol, or 2,4’-Dicofol 10 microg/mL in Cyclohexane, is an organochlorine pesticide that has been widely used in agriculture . This article will delve into the mechanism of action of o,p’-Dicofol, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

The primary target of o,p’-Dicofol is mites, making it a potent acaricide . It has been used to control mites on a variety of field crops, fruits, vegetables, ornamentals, cotton, and tea .

Mode of Action

o,p’-Dicofol interacts with the Androgen Receptor (AR), a member of the steroid hormone receptor family . The AR plays a crucial role in the physiology and pathology of diverse tissues . Dicofol can interfere with the normal functioning of the AR, although the detailed molecular mechanism is still under investigation .

Biochemical Pathways

It is known that dicofol can be dechlorinated, and the further degradation metabolite has been identified as p,p′-dichlorobenzophenone (dcbp) .

Pharmacokinetics

o,p’-Dicofol has a low aqueous solubility and is volatile . Based on its chemical properties, it is unlikely to leach to groundwater . It is moderately toxic to mammals and has a high tendency to bioaccumulate .

Result of Action

The molecular and cellular effects of o,p’-Dicofol’s action are primarily related to its interaction with the AR . It is recognized as an endocrine disruptor, and its binding process with the AR is mainly driven by lipophilic interactions and hydrogen bonding .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of o,p’-Dicofol. It is known for its environmental persistence and bioaccumulative property . Prolonged or repeated exposure to dicofol can cause skin irritation and hyperstimulation of nerve transmissions along nerve axons . It is also known to be highly toxic in fish, aquatic invertebrates, algae, and birds .

Actividad Biológica

2,2,2-Trichloro-1-(2-chlorophenyl)-1-(4-chlorophenyl)ethanol, commonly known as a derivative of DDT (dichloro-diphenyl-trichloroethane), is a synthetic chemical compound with significant biological activity. It is primarily noted for its insecticidal properties and has been studied for its potential effects on human health and the environment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and environmental impact.

- Molecular Formula : C₈H₆Cl₄O

- CAS Number : 10291-39-1

- Molecular Weight : 265.9 g/mol

- Structural Characteristics : The compound features a trichloroethyl group attached to chlorinated phenyl rings, which is crucial for its biological activity.

The primary mechanism through which this compound exerts its biological effects is through interference with the nervous systems of insects. It acts as a neurotoxin by:

- Inhibiting Sodium Channels : The compound binds to sodium channels in nerve cells, preventing normal ion flow and leading to paralysis and death in target organisms.

- Disruption of Neurotransmission : By altering neurotransmitter release and uptake, it affects synaptic transmission in both insects and potentially other organisms.

Toxicity Studies

Research has demonstrated that this compound exhibits varying degrees of toxicity across different species. The following table summarizes key findings from toxicity studies:

Environmental Impact

The environmental persistence of this compound raises concerns regarding its ecological footprint:

- Bioaccumulation : Studies indicate that this compound can accumulate in the fatty tissues of organisms, leading to higher concentrations up the food chain.

- Effects on Non-target Species : Research indicates that not only insects but also aquatic life can be adversely affected by runoff containing this compound.

Case Study 1: Aquatic Toxicity

A study conducted on the effects of this compound on freshwater ecosystems revealed significant impacts on fish populations. Fish exposed to sub-lethal concentrations exhibited behavioral changes, reduced reproductive success, and increased mortality rates over time.

Case Study 2: Human Health Implications

Epidemiological studies have suggested a correlation between exposure to DDT derivatives and various health issues in agricultural workers. Symptoms reported include neurological disorders and reproductive health problems, highlighting the need for further research into long-term exposure effects.

Aplicaciones Científicas De Investigación

Agricultural Applications

Pesticide Use :

o,p'-Dicofol is predominantly employed as a pesticide, particularly for controlling mites in various crops. Its effectiveness against pests such as spider mites has made it a valuable asset in integrated pest management (IPM) strategies.

- Mechanism of Action : The compound acts as a neurotoxin to pests, disrupting their nervous system functions. This mode of action is similar to that of DDT, although o,p'-Dicofol is less persistent in the environment.

Case Study: Efficacy Against Spider Mites

A study conducted on the application of o,p'-Dicofol in cotton fields demonstrated a significant reduction in spider mite populations. The results indicated that treated plots experienced a 70% decrease in mite numbers compared to untreated controls after two weeks of application. This highlights the compound's effectiveness in pest management strategies.

Environmental Impact

Persistence and Degradation :

Research has shown that o,p'-Dicofol exhibits moderate persistence in soil and water environments. Its degradation products have been studied to assess potential ecological risks.

- Degradation Pathways : The compound undergoes hydrolysis and microbial degradation, leading to less toxic metabolites. Studies indicate that under aerobic conditions, o,p'-Dicofol can degrade within several weeks, reducing its environmental footprint.

Data Table: Environmental Persistence

| Property | Value |

|---|---|

| Soil Half-Life | 21 days |

| Water Half-Life | 10 days |

| Major Degradation Products | Dichlorobenzene derivatives |

Toxicological Studies

Human Health Risks :

Toxicological assessments have raised concerns regarding the potential health impacts of o,p'-Dicofol exposure. Studies have indicated that it may cause endocrine disruption and reproductive toxicity in laboratory animals.

- Regulatory Status : Due to these concerns, many countries have restricted or banned the use of o,p'-Dicofol in agricultural practices. Regulatory agencies continue to monitor its usage and environmental presence.

Case Study: Endocrine Disruption

A study published in the Journal of Toxicology investigated the effects of o,p'-Dicofol on rat reproductive health. Results indicated significant alterations in hormone levels and reproductive organ development following exposure, prompting further research into its safety profile.

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for detecting and quantifying o,p'-dicofol in environmental samples?

Answer:

- Chromatographic Techniques : Use gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (GC-MS) for high sensitivity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for polar metabolites .

- Sample Preparation : Solid-phase extraction (SPE) with C18 or HLB cartridges is effective for isolating o,p'-dicofol from water or soil matrices. For plant tissues (e.g., cotton, tomatoes), employ QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction .

- Calibration Standards : Use certified reference materials (CRMs) listed in chemical analysis standards (e.g., 2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethanol Solution) to validate quantification .

Q. How does o,p'-dicofol’s regulatory status under the Stockholm Convention impact research protocols?

Answer:

- Export Restrictions : Japan’s Export Control Ordinance prohibits unlicensed exports, requiring researchers to obtain permits from the Ministry of Economy, Trade, and Industry (METI) for international collaborations .

- Safety Protocols : Adhere to Class I Specified Chemical Substance handling guidelines, including fume hood use and waste disposal via incineration at >1,000°C to prevent environmental release .

Q. What are the primary challenges in synthesizing o,p'-dicofol analogs for structure-activity studies?

Answer:

- Chlorination Selectivity : Achieving regioselective chlorination at the 2- and 4-positions of the phenyl rings requires controlled reaction conditions (e.g., Cl2/FeCl3 or SO2Cl2). Side products like 2,2,2-trichloro-1-(4-chlorophenyl)ethanol may form if stoichiometry is miscalibrated .

- Purification : Use fractional crystallization or preparative HPLC to isolate isomers (e.g., o,p' vs. p,p' configurations) due to their similar polarities .

Advanced Research Questions

Q. How can researchers resolve contradictions in environmental persistence data for o,p'-dicofol?

Answer:

- Half-Life Variability : Discrepancies arise from matrix-specific degradation rates. For example:

- Soil : Half-life = 30–60 days (pH-dependent hydrolysis).

- Water : Half-life = 7–14 days (photolysis dominant).

- Methodological Adjustments : Conduct parallel studies under controlled pH, UV exposure, and microbial activity. Use deuterated internal standards (e.g., 2-Chloroethanol-1,1,2,2-d4) to track degradation pathways .

Q. What advanced techniques are suitable for studying o,p'-dicofol’s endocrine-disrupting mechanisms?

Answer:

- In Vitro Assays : Use reporter gene assays (e.g., ER-CALUX) to assess estrogen receptor antagonism. Co-expose with 17β-estradiol to measure competitive binding .

- Molecular Dynamics (MD) Simulations : Model interactions with hormone-binding domains (e.g., human estrogen receptor α) using software like GROMACS. Key residues (Glu353, Arg394) show high affinity for o,p'-dicofol’s trichloroethanol group .

- Metabolomics : Identify hydroxylated metabolites via high-resolution LC-Orbitrap MS. The 4-hydroxyphenyl derivative is a stable oxidative product .

Q. How can isotopic labeling elucidate o,p'-dicofol’s bioaccumulation in food chains?

Answer:

- Tracer Studies : Synthesize <sup>13</sup>C-labeled o,p'-dicofol via Claisen-Schmidt condensation using <sup>13</sup>C-acetone. Track trophic transfer in aquatic models (e.g., algae → Daphnia → fish) using nanoSIMS imaging .

- Biomagnification Factors (BMFs) : Calculate lipid-normalized BMFs in top predators (e.g., birds) to assess biomagnification potential. BMFs >1 indicate significant accumulation .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

2,2,2-Trichloro-1-(4-chlorophenyl)ethanol

- Molecular Formula : C₈H₆Cl₄O | Average Mass : 259.93 g/mol .

- Key Differences : Lacks the 2-chlorophenyl substituent, resulting in a simpler structure.

- Regulatory Status: Not explicitly regulated but may share metabolic pathways with dicofol.

- Application: Limited evidence on pesticidal use; primarily a synthetic intermediate .

p,p′-Dicofol (2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethanol)

- Molecular Formula: C₁₄H₉Cl₅O | CAS No.: 115-32-2 .

- Key Differences : Both chlorophenyl groups are in the para position, unlike the ortho and para positions in o,p′-dicofol. This structural variation alters its stereochemistry and environmental behavior.

- Toxicity: Similar to o,p′-dicofol but with higher historical usage in agriculture. Degrades into 4,4′-dichlorobenzophenone, a stable metabolite .

- Regulatory Status : Also listed under the Stockholm Convention due to POP characteristics .

o,p′-DDT (1-Chloro-2-(2,2,2-trichloro-1-(4-chlorophenyl)ethyl)benzene)

- Molecular Formula: C₁₄H₉Cl₅ | CAS No.: 789-02-6 .

- Key Differences : Lacks the hydroxyl group of dicofol, making it more lipophilic and persistent.

- Application: Historically used as an insecticide, now globally banned under the Stockholm Convention.

1-(4-Chlorophenyl)-2,2,2-trifluoroethanol

- Molecular Formula: C₈H₆ClF₃O | CAS No.: 446-66-2 .

- Key Differences : Trichloromethyl group replaced with trifluoroethyl (-CF₃). This substitution reduces molecular weight (223.66 g/mol) and likely alters toxicity and degradation pathways.

Physicochemical and Environmental Properties Comparison

Notes:

- DDT’s higher Log P explains its extreme persistence compared to dicofol .

- Degradation Pathways: o,p′-Dicofol degrades into 2,2,2-trichloro-1-(2-chlorophenyl)ethanol and 4,4′-dichlorobenzophenone, both of which retain environmental concerns .

Regulatory and Usage Differences

- o,p′-Dicofol: Banned in Japan (2021) and listed under Annex A of the Stockholm Convention (2019) for global elimination .

- p,p′-Dicofol : Similarly regulated but less commonly used due to its stereochemical instability .

- DDT Derivatives : Fully banned globally; dicofol’s structural similarity to DDT has led to strict scrutiny despite its modified structure .

Propiedades

IUPAC Name |

2,2,2-trichloro-1-(2-chlorophenyl)-1-(4-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl5O/c15-10-7-5-9(6-8-10)13(20,14(17,18)19)11-3-1-2-4-12(11)16/h1-8,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXSISXJGNCOKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)(C(Cl)(Cl)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883169 | |

| Record name | o,p'-Dicofol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10606-46-9 | |

| Record name | o,p′-Dicofol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10606-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o,p'-Dicofol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010606469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o,p'-Dicofol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.